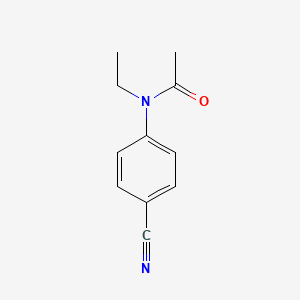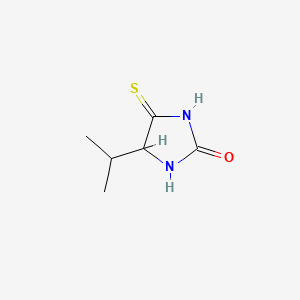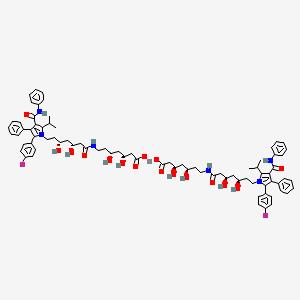
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) is a chemical compound with the molecular formula C8H11NO2. It is also known by other names such as 4-Pyridinecarboxylic acid, 1,4-dihydro-1-methyl-, methyl ester . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields due to their unique chemical properties.
Méthodes De Préparation
The synthesis of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) can be achieved through several synthetic routes. One common method involves the esterification of 4-pyridinecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group to an alcohol group. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms. These reactions often require catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: This compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Pyridine derivatives are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes
Mécanisme D'action
The mechanism of action of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes, affecting various metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) can be compared with other similar compounds such as:
4-Pyridinecarboxylicacid,1,2-dihydro-1-methyl-,methylester(9CI): This compound has a similar structure but differs in the position of the double bond in the pyridine ring.
4-Pyridinecarboxylic acid, methyl ester: This compound lacks the 1,4-dihydro and 1-methyl groups, making it less reactive in certain chemical reactions.
The uniqueness of 4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Propriétés
Numéro CAS |
134361-54-9 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.181 |
Nom IUPAC |
methyl 1-methyl-4H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-7H,1-2H3 |
Clé InChI |
BDTBMNWKZANTKR-UHFFFAOYSA-N |
SMILES |
CN1C=CC(C=C1)C(=O)OC |
Synonymes |
4-Pyridinecarboxylicacid,1,4-dihydro-1-methyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[methyl(1-methyl-2-propenyl)amino]- (9CI)](/img/new.no-structure.jpg)

![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)





